N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the coupling of substituted 2-amino benzothiazoles with cyclopropanecarboxylic acid derivatives. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under reflux conditions .
Chemical Reactions Analysis
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects . Additionally, molecular docking studies have suggested that the compound can bind to specific protein receptors, influencing various cellular pathways .
Comparison with Similar Compounds
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have shown similar anti-inflammatory properties and are synthesized through similar synthetic routes.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides: These derivatives also exhibit anti-inflammatory activity and have been studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclopropane ring and the methoxy groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-17-8-5-6-9(18-2)11-10(8)14-13(19-11)15-12(16)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTRBRAEHMCVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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